molecular formula C19H20N2OS B2387097 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851800-99-2

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No. B2387097
CAS RN: 851800-99-2
M. Wt: 324.44
InChI Key: ZJZBWFLKIYTIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has shown promise in various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and reduce inflammation in animal models of arthritis. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a useful tool for studying its potential applications in medicinal chemistry and drug discovery. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are many potential future directions for research on (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. One direction is to further investigate its potential as an anti-cancer agent, with a focus on optimizing its efficacy and reducing its toxicity. Another direction is to investigate its potential use in treating neurodegenerative diseases, with a focus on understanding its mechanism of action and optimizing its neuroprotective effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new applications in other areas of research.

Synthesis Methods

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves the reaction of 2-methylbenzenethiol with 2-bromoacetophenone to form 2-((2-methylbenzyl)thio)acetophenone. This intermediate is then reacted with m-tolylmagnesium bromide to form the final product.

Scientific Research Applications

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has shown promise as a potential anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, with studies showing that it can protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

(3-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-6-5-9-16(12-14)18(22)21-11-10-20-19(21)23-13-17-8-4-3-7-15(17)2/h3-9,12H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZBWFLKIYTIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

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